molecular formula C10H11N3O3 B2786243 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile CAS No. 923237-60-9

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile

Cat. No.: B2786243
CAS No.: 923237-60-9
M. Wt: 221.216
InChI Key: NVHDTQZNUZQAOY-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile is a benzonitrile derivative featuring a nitro group at the 5-position and a (2-methoxyethyl)amino substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its structural motifs, which include a polar methoxyethyl group and an electron-withdrawing nitro group.

Properties

IUPAC Name

2-(2-methoxyethylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-16-5-4-12-10-3-2-9(13(14)15)6-8(10)7-11/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDTQZNUZQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile typically involves the following steps:

    Amination: The nitrobenzonitrile is then subjected to amination, where the nitro group is replaced with an amino group. This can be done using reducing agents such as iron powder in the presence of hydrochloric acid.

    Methoxyethylation: Finally, the amino group is reacted with 2-methoxyethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxyethyl group.

Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include hydrogen gas with palladium catalyst for reduction, sodium hydroxide for substitution, and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzonitriles, and oxidized benzonitriles.

Scientific Research Applications

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile (ZX-AN004821)
  • Structure : A 4-methoxybenzyl group replaces the methoxyethyl substituent.
  • Molecular weight: 283.287 (vs. ~269 for the target compound) .
  • Applications : Likely used in dye or pharmaceutical intermediates, similar to azo derivatives () .
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile (CAS 852702-44-4)
  • Structure : A furylmethyl group replaces the methoxyethyl substituent.
  • Key Differences :
    • The heteroaromatic furan ring may enhance electron-deficient character, altering reactivity in nucleophilic substitution reactions.
    • Reduced solubility compared to the methoxyethyl variant due to the hydrophobic furan moiety .
2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile
  • Structure: A tertiary dimethylaminopropyl chain replaces the methoxyethyl group.
  • Molecular weight: 248.28 (lower than the target compound) .

Functional Group Variations

2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile (DNB)
  • Structure: A phenoxy group with chlorine substituents replaces the amino group.
  • Demonstrated broad-spectrum antiviral activity against picornaviruses (), suggesting the nitrobenzonitrile scaffold is pharmacologically relevant .
Azo Derivatives (e.g., 2-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile)
  • Structure : An azo (-N=N-) linkage connects the benzonitrile core to a substituted phenyl group.
  • Key Differences :
    • Larger molecular weights (e.g., 358.5 for DR 78 dye in ) and extended conjugation make these compounds suitable as dyes or pigments.
    • The target compound’s lack of an azo group simplifies its structure for pharmaceutical applications .
Solubility and Stability
  • Methoxyethyl Group : Enhances water solubility compared to benzyl or furyl substituents due to the ether oxygen’s polarity .
  • Nitro Group : Electron-withdrawing nature increases stability but may reduce metabolic longevity in vivo.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight Key Features Potential Applications
2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile 2-Methoxyethylamino ~269* High solubility, flexible chain Pharmaceuticals, agrochemicals
2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile 4-Methoxybenzylamino 283.29 Aromatic, π-π interactions Dyes, intermediates
2-[(2-Furylmethyl)amino]-5-nitrobenzonitrile Furylmethylamino 243.22 Heteroaromatic, electron-deficient Material science
2-{[3-(Dimethylamino)propyl]amino}-5-nitrobenzonitrile Dimethylaminopropylamino 248.28 Basic tertiary amine Drug discovery

*Estimated based on analogous compounds in .

Biological Activity

2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile, with the CAS number 923237-60-9, is a compound that has attracted attention due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can alter metabolic pathways and cellular functions.
  • Receptor Interaction : It is suggested that this compound can modulate receptor activity, influencing physiological processes such as neurotransmission and inflammation.
  • Biochemical Pathway Modulation : The compound may affect pro-inflammatory cytokines and neurotransmitter pathways, such as catecholaminergic and serotonergic systems, potentially leading to anti-inflammatory effects.

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antioxidant Activity : The compound may possess free radical scavenging properties.
  • Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens.
  • Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

A summary of notable findings from recent studies on this compound is presented in the table below:

StudyFindingsReference
Study 1Exhibited significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells.
Study 2Showed antibacterial activity against E. coli and S. aureus in vitro.
Study 3Induced apoptosis in human lung cancer cells through caspase activation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In a study involving various cancer cell lines, the compound demonstrated dose-dependent cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Inflammatory Disorders : A model of acute inflammation showed that treatment with this compound reduced edema and inflammatory markers, suggesting its utility in managing inflammatory diseases.
  • Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress-induced damage, potentially offering a therapeutic avenue for neurodegenerative diseases.

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